molecular formula C20H20N4O2S B2768538 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 708281-20-3

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Katalognummer: B2768538
CAS-Nummer: 708281-20-3
Molekulargewicht: 380.47
InChI-Schlüssel: QBSPAEJMRDXZOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with a phenyl group and an oxadiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole structure have been studied extensively for their antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. The presence of the sulfanyl group enhances reactivity and may contribute to this antimicrobial efficacy .

Case Study:
A study demonstrated that oxadiazole derivatives showed promising results in inhibiting bacterial growth, suggesting potential as new antimicrobial agents .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are well-documented. Compounds similar to 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study:
In vitro studies have indicated that certain oxadiazole derivatives can significantly reduce the viability of cancer cells by triggering apoptotic pathways, making them candidates for further development as anticancer drugs .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, which could be beneficial in developing treatments for anxiety or depression .

Synthesis and Reactivity

The synthesis of This compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. Typical synthetic routes include:

  • Formation of the Oxadiazole Ring: This can be accomplished by reacting hydrazides with carboxylic acids or acid chlorides.
  • Introduction of the Sulfanyl Group: This step often involves thionation reactions.
  • Piperazine Integration: The final compound is formed through acylation reactions involving piperazine derivatives .

Wirkmechanismus

The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with various molecular targets:

Biologische Aktivität

The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a member of the oxadiazole and piperazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyloxadiazol with appropriate piperazine derivatives. The general synthetic route includes:

  • Formation of 5-phenyloxadiazol : This is achieved through cyclization reactions involving phenyl hydrazine and appropriate carbonyl compounds.
  • Thioether formation : The introduction of a sulfur atom to form the thioether linkage.
  • Final coupling : The compound is then coupled with piperazine derivatives to yield the target structure.

Antimicrobial Activity

Research has indicated that derivatives of the oxadiazole scaffold exhibit significant antimicrobial properties. A study by Rehman et al. (2016) demonstrated that several synthesized compounds showed varying degrees of activity against a panel of microbial species, with some compounds exhibiting potent antimicrobial effects comparable to standard antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-[(5-phenyloxadiazol-2-yl)sulfanyl] have been shown to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. Specifically, certain derivatives have been reported to affect the G0/G1 and G2/M phases in cancer cell lines like MCF-7 and HCT116, suggesting their role in modulating cell cycle dynamics .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural modifications. Key factors include:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups (EWGs) such as halogens enhances antimicrobial and anticancer activities.
  • Piperazine moiety : Modifications in the piperazine ring can alter the lipophilicity and bioavailability, impacting overall efficacy .

Case Study 1: Antimicrobial Screening

In a systematic screening of various oxadiazole derivatives, compound 6h was identified as particularly effective against Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to evaluate antimicrobial efficacy against strains like E. coli and S. aureus .

Case Study 2: Anticancer Activity in MCF-7 Cells

A derivative structurally related to 2-[(5-phenyloxadiazol-2-yl)sulfanyl] was tested for its effects on MCF-7 breast cancer cells. Results indicated that this compound induced significant apoptosis and inhibited cell proliferation by interfering with CDK9 activity, showcasing its potential as an anticancer agent .

Eigenschaften

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-27-20-22-21-19(26-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSPAEJMRDXZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.